![molecular formula C6H10F3NO B159633 N-tert-Butyl-2,2,2-trifluoroacetamide CAS No. 1960-29-8](/img/structure/B159633.png)
N-tert-Butyl-2,2,2-trifluoroacetamide
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Description
“N-tert-Butyl-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 1960-29-8 . It has a molecular weight of 169.15 and its IUPAC name is N-(tert-butyl)-2,2,2-trifluoroacetamide . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “N-tert-Butyl-2,2,2-trifluoroacetamide” is 1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11)
. This indicates that the compound has a carbon backbone with a tert-butyl group and a trifluoroacetamide group attached.
Physical And Chemical Properties Analysis
“N-tert-Butyl-2,2,2-trifluoroacetamide” is a white to yellow solid . Its molecular weight is 169.15 and its IUPAC name is N-(tert-butyl)-2,2,2-trifluoroacetamide .
Scientific Research Applications
Synthesis of Primary Amines
This compound is used as an alternative to the Gabriel synthesis of primary amines from halides. It involves N-alkylation followed by cleavage of the trifluoroacetyl group, which is easily hydrolyzed .
Improved N-Alkylation
It facilitates improved N-alkylation under phase-transfer conditions, allowing successive alkylation with different alkyl groups .
Derivatizing Agent in GC-MS Analysis
It can be used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis for various organic compounds .
Silylating Agent
As a silylating agent, it is efficient for different alcohols, thiols, phenols, carboxylic acids, amines, and amides .
properties
IUPAC Name |
N-tert-butyl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQPTWDSLZDCBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173269 |
Source
|
Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-2,2,2-trifluoroacetamide | |
CAS RN |
1960-29-8 |
Source
|
Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001960298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-tert-butyl-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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